molecular formula C9H8F5NO B13596253 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine

2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine

Cat. No.: B13596253
M. Wt: 241.16 g/mol
InChI Key: JFJRKOQOCWZGCL-UHFFFAOYSA-N
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Description

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the difluoromethylation of aromatic compounds, which can be achieved using difluorocarbene reagents. These reagents facilitate the formation of C-F bonds under mild conditions, often using catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .

Scientific Research Applications

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets through the formation of strong C-F bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its combination of difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H8F5NO/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2

InChI Key

JFJRKOQOCWZGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)OC(F)(F)F

Origin of Product

United States

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